Fenthion

Catalog No.
S527914
CAS No.
55-38-9
M.F
C10H15O3PS2
C10H15O3PS2
(H3CO)2PSOC6H3(CH3)SCH3
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenthion

CAS Number

55-38-9

Product Name

Fenthion

IUPAC Name

dimethoxy-(3-methyl-4-methylsulfanylphenoxy)-sulfanylidene-λ5-phosphane

Molecular Formula

C10H15O3PS2
C10H15O3PS2
(H3CO)2PSOC6H3(CH3)SCH3

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C10H15O3PS2/c1-8-7-9(5-6-10(8)16-4)13-14(15,11-2)12-3/h5-7H,1-4H3

InChI Key

PNVJTZOFSHSLTO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OP(=S)(OC)OC)SC

Solubility

Insoluble (<1 mg/ml at 72.5 °F) (NTP, 1992)
READILY SOL IN GLYCERIDE OILS
SOL IN METHANOL, ETHANOL, ETHER, ACETONE, & MANY ORGANIC SOLVENTS, ESPECIALLY CHLORINATED HYDROCARBONS
Slightly sol in petroleum ether
Solubility (20 °C): 2 mg/kg water; >1 kg/kg dichloromethane, propan-2-ol.
For more Solubility (Complete) data for FENTHION (6 total), please visit the HSDB record page.
0.0075 mg/mL at 20 °C
Solubility in water at 20 °C: none
0.006%

Synonyms

Fenthion; S 1752; S1752; S-1752; Tiguvon; NCI-C08651; NCI C08651; NCIC08651; MPP;

Canonical SMILES

CC1=C(C=CC(=C1)OP(=S)(OC)OC)SC

Description

The exact mass of the compound Fenthion is 278.02 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (<1 mg/ml at 72.5° f) (ntp, 1992)2.69e-05 mreadily sol in glyceride oilssol in methanol, ethanol, ether, acetone, & many organic solvents, especially chlorinated hydrocarbonsslightly sol in petroleum ethersolubility (20 °c): 2 mg/kg water; >1 kg/kg dichloromethane, propan-2-ol.... slightly soluble in aliphatic solvents.very readily soluble in toluene. ... soluble in n-hexane.0.0075 mg/ml at 20 °csolubility in water at 20 °c: none0.006%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755881. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphates. It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Detection of Fenthion in Food and Soil Samples

Detection of Fenthion in Olive Oils

Simultaneous Analysis of Fenthion and Its Metabolites in Produce

Use as an Insecticide, Avicide, and Acaricide

Control of Pests and Diseases in Agriculture

Control of External Parasites in Animals

Fenthion is an organothiophosphate compound primarily used as an insecticide, acaricide, and avicide. Its chemical formula is C₁₀H₁₅O₃PS₂, and it is characterized by a yellow to tan oily liquid with a garlic-like odor . Fenthion operates through the inhibition of cholinesterase, an essential enzyme in the nervous system of insects and other pests, leading to their paralysis and death . It is categorized as moderately toxic to humans and mammals by the U.S. Environmental Protection Agency and the World Health Organization .

As mentioned earlier, fenthion acts as an AChE inhibitor, disrupting neurotransmission in insects. This disrupts their nervous system function, leading to paralysis and eventually death.

Fenthion is considered moderately to highly toxic to humans and other mammals. Exposure can occur through inhalation, ingestion, or skin contact. Symptoms of poisoning can include nausea, vomiting, dizziness, headache, muscle weakness, respiratory problems, and in severe cases, coma and death.

Acute toxicity data:

  • Oral LD50 (rat): 5-10 mg/kg
  • Dermal LD50 (rabbit): 200-400 mg/kg
, particularly in the presence of strong reducing agents, where it can produce highly toxic phosphine gas . It can also undergo partial oxidation when exposed to oxidizing agents, releasing toxic phosphorus oxides. In the atmosphere, fenthion reacts quickly with photochemically produced hydroxyl radicals, resulting in a half-life of about 5 hours . In aquatic environments, its half-life ranges from 2.9 to 21.1 days depending on conditions such as sunlight exposure .

The biological activity of fenthion is largely attributed to its mechanism of action as a cholinesterase inhibitor. This inhibition leads to an accumulation of acetylcholine at synapses, causing overstimulation of the nervous system. Symptoms of acute poisoning include miosis (pinpoint pupils), headache, nausea, dizziness, muscle weakness, and in severe cases, respiratory distress and convulsions . Chronic toxicity effects have not been extensively reported but may include long-term neurological impacts due to repeated exposure .

Fenthion can be synthesized through the condensation reaction of 4-methylmercapto-m-cresol with dimethyl phosphorochloridothionate. This method involves the formation of a phosphorothioate ester which is characteristic of organophosphate compounds . The synthesis process requires careful handling due to the toxicity of intermediates involved.

Interactions involving fenthion have been studied primarily concerning its toxicological effects on humans and wildlife. It has been shown to be very toxic to aquatic organisms, necessitating careful management during application to prevent environmental contamination . In occupational settings, exposure routes include inhalation and dermal contact, which can lead to acute health effects similar to those seen in poisoning cases .

Fenthion shares similarities with other organophosphate compounds but has unique characteristics that differentiate it from them. Below is a comparison with select similar compounds:

Compound NameChemical FormulaMode of ActionToxicity Level
MalathionC₁₄H₁₈O₃PSCholinesterase inhibitorModerate
ChlorpyrifosC₁₂H₁₄Cl₃NO₄PSCholinesterase inhibitorHigh
DiazinonC₁₂H₁₈N₂O₃PSCholinesterase inhibitorModerate
ParathionC₁₀H₁₄NO₅PSCholinesterase inhibitorHigh

Uniqueness of Fenthion:

  • Fenthion has a specific application as an avicide which is less common among other organophosphates.
  • Its relatively lower toxicity towards humans compared to other organophosphates like chlorpyrifos and parathion makes it unique in certain agricultural contexts .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Fenthion is a yellow to tan oily liquid with a slight odor of garlic. (NTP, 1992)
Colorless to brown liquid with a slight, garlic-like odor. [insecticide]; [NIOSH]
Liquid
COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR. PALE YELLOWISH BRONZE LUMPS WITH METALLIC LUSTRE.
Colorless to brown liquid with a slight, garlic-like odor.
Colorless to brown liquid with a slight, garlic-like odor. [insecticide]

Color/Form

COLORLESS LIQUID
Colorless to brown liquid.

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Exact Mass

278.02002368 g/mol

Monoisotopic Mass

278.02002368 g/mol

Boiling Point

189 °F at 0.01 mmHg (NTP, 1992)
87 °C AT 0.01 MM HG
Bp: 105 °C @ 0.01 mm Hg /Commercial product/

Flash Point

170 °C

Heavy Atom Count

16

Vapor Density

Relative vapor density (air = 1): 9.6

Density

1.25 at 68 °F (NTP, 1992) - Denser than water; will sink
1.250 AT 20 °C/4 °C
Relative density (water = 1): 1.25
1.25

LogP

4.09 (LogP)
log Kow= 4.091
4.09
3.17-4.8

Odor

Slight garlic odor
Slight, garlic-like odor.

Decomposition

When heated to decomposition it emits very toxic fumes of /phosphorus oxides and sulfur oxides/.

Appearance

Solid powder

Melting Point

43 °F (NIOSH, 2024)
7 °C
7.5 °C
43 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BL0L45OVKT

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pharmacology

Fenthion is a synthetic organophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a volatile and persistent colorless or yellow to tan oily liquid with a slight garlic odor, and exposure occurs by inhalation, ingestion, or contact.

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

Organophosphates poison insects and humans primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. /Organophosphate Cholinesterase-inhibiting pesticides/

Vapor Pressure

3e-05 mmHg at 68 °F (NTP, 1992)
0.00003 [mmHg]
4 mPa at 20 °C; 10 mPa at 30 °C
Vapor pressure at 25 °C: negligible
0.0003 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

The S-methyl isomer ... is a known contaminant in technical fenthion ... .

Other CAS

55-38-9

Absorption Distribution and Excretion

LACTATING JERSEY COWS WERE FED DIETS CONTAINING FENTHION. MILK CONTAINED TRACES OF FENTHION & SMALL AMOUNTS OF FENTHION SULFOXIDE & SULFONE & SULFOXIDE OF OXYGEN ANALOG. SULFONE & SULFOXIDE OF FENTHION & ITS OXYGEN ANALOG WERE FOUND IN URINE. FENTHION SULFOXIDE WAS FOUND IN FECES.
... In cows, about the same percentage of various metabolic fractions derived from (32)P fenthion appeared in the feces following dermal application as appeared after im injection, indicating that the dermally applied material had been ... absorbed, whether from the skin or from the GI tract, after being licked from the skin.
ON RICE PLANTS, ONLY ABOUT 10% OF APPLIED MATERIAL REMAINED AFTER 6 HR. ... USING LABELED MATERIAL, ALMOST HALF OF ACTIVITY WAS FOUND IN BRAN; 6.5% IN HUSK, & 14.7% IN POLISHED RICE.
... Fenthion has lipophilic properties, it deposits in adipose tissue.
For more Absorption, Distribution and Excretion (Complete) data for FENTHION (7 total), please visit the HSDB record page.

Metabolism Metabolites

... FENTHION IS METABOLIZED IN PLANTS INITIALLY TO SULFOXIDE. THE METABOLIC CONVERSION OF THIOETHER GROUP TO SULFOXIDE IS RAPID & SUBSEQUENT METAB TO SULFONE & DESULFURATION TO PHOSPHATE SULFOXIDE & SULFONE IS SLOWER.
... STABLE FLY & BED BUG RAPIDLY METABOLIZED FENTHION. OXIDATION OCCURRED AT THIOPHOSPHORYL & THIOETHER POSITIONS. LATTER PATH PRODUCED FENTHION SULFOXIDE & FENTHION SULFONE. OTHER PATH GAVE RISE TO FENOXON & 4-METHYLSULFONYL-M-CRESOL. THE SULFINYL CRESOL ANALOG WAS ALSO OBSERVED. THE HYDROLYTIC PRODUCTS WERE CONJUGATED & EXCRETED. FOLLOWING CONVERSION TO THE OXYGEN ANALOG, OXIDATION OF THIOETHER WAS MORE RAPID.
FOURTEEN DAYS AFTER APPLICATION /TO RICE PLANTS/, WATER SOL METABOLITES WERE FOUND IN RICE GRAINS: PHOSPHATE & THIOPHOSPHATE, DIMETHYL PHOSPHATE & THIOPHOSPHATE, DEMETHYL FENTHION, & UNKNOWN CMPD.
FENTHION SULFOXIDE & SULFONE & FENTHION PHOSPHATE SULFOXIDE OR SULFONE HAVE BEEN IDENTIFIED IN HOUSEFLIES AFTER TOPICAL APPLICATION ... . AT LEAST 5 INTACT ESTER DERIVATIVES OF FENTHION HAVE BEEN ISOLATED FROM BOLL WEEVIL, GERMAN COCKROACHES, & RATS.
For more Metabolism/Metabolites (Complete) data for FENTHION (10 total), please visit the HSDB record page.
Fenthion has known human metabolites that include Fenthion oxon.
Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.

Wikipedia

Fenthion
Ytterbium(II)_chloride

Biological Half Life

0.44 Days

Use Classification

Agrochemicals -> Pesticides
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
INSECTICIDES

Methods of Manufacturing

CONDENSATION OF 4-METHYLMERCAPTO-M-CRESOL & O,O-DIMETHYL PHOSPHOROCHLORIDOTHIOATE
Fenthion may be made by the condensation of 4-methylmercapto-m-cresol and dimethylphosphorochloridothionate.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Fenthion (technical grade) as Class II: moderately hazardous; Main Use: insecticide, larvicide.
... CONTACT & STOMACH INSECTICIDE WITH USEFUL PENETRANT & PERSISTENT ACTION. IT IS EFFECTIVE, FOR EXAMPLE, AGAINST FRUIT FLIES, LEAF HOPPERS & CEREAL BUGS.
COMPATIBLE WITH MOST INSECTICIDES & FUNGICIDES, EXCEPT ALKALINE MATERIALS.
Fenthion (Tiguvon) is poured along the backline of cattle before migrating larvae of Hypoderma lineatum and H bovis reach this region. The migrating larvae are killed before they inflict damage to the tissue and the hide over the back.
Fenthion is an analogue of parathion.

Analytic Laboratory Methods

PRODUCT ANALYSIS IS BY ABSORPTION AT 252 NM OR BY PAPER CHROMATOGRAPHY. RESIDUESMAY BE DETERMINED BY GLC OR BY EXTRACTION, CLEAN-UP & OXIDATION TO PHOSPHATE WHICH IS MEASURED BY STD COLORIMETRIC METHODS.
GENERAL SAMPLE, GC; GENERAL SAMPLE, SPECTROPHOTOMETRY AT 660 NM.
FENTHION WAS ANALYZED IN FAT BY GC WITH FPD & 3% OV-1 COLUMN. OXYGEN ANALOG SULFOXIDE WAS ANALYZED BY LIQ CHROMATOGRAPHY.
A method for multiresidue pesticide analysis in food was described. After a conventional clean-up, GC analysis was performed in a GC equipped with 2 fused-silica capillary columns coated with methylsilicone OV-17. Automated analysis was performed with test mixtures and food samples on the SP 2100 column overnight as a screening procedure.
For more Analytic Laboratory Methods (Complete) data for FENTHION (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

Pesticide residues were isolated from acetonitrile and dichlorobenzene extracts of hen's egg and hen, swine, and cow liver by gel permeation chromatography, using a copolymer of styrene and divinylbenzene as the column material. The gel permeation chromatography method was found to be simpler and more economical in terms of time and solvent required.
A method is described forthe determination of fenthion and metabolites in animal tissues, ... and milk. Residues are extracted with acetone and trichloromethane, oxidized to the oxygen analog sulfone, and determined by GLC using a thermionic flame detector. FDA recoveries of fenthion and the oxygen analog sulfone were 78-106% at levels of 0.01, 0.1, and 10 ppm added to milk, beef, and fat, respectively. Sensitivity is 0.05 ppm (animal tissues), 0.001 ppm (milk).

Storage Conditions

Store in original container, preferably in a locked area, away from children, food, feed.

Interactions

The equitoxic coadministration of 2-sec-butylphenyl N-methylcarbamate and fenthion resulted in only a 1.6 fold potentiation compared to the expected /acute oral/ LD50 /of the methyl carbamate/. However, 1 hr oral pretreatment with 3 (1/100 LD50), 7.5, 15, and 30 mg/kg of fenthion resulted in 5, 9, 12, and 15 fold potentiation of the acute oral toxicity of 2-sec-butylphenyl N-methylcarbamate, respectively. These fenthion pretreatments caused significant incr in the 2-sec-butylphenyl N-methylcarbamate plasma concn and in the area under the concentration-time curve. These results suggested that fenthion pretreatment caused the potentiation of the acute toxicity of 2-sec-butylphenyl N-methylcarbamate partially by the inhibition of detoxication of 2-sec-butylphenyl N-methylcarbamate.

Stability Shelf Life

STABLE TO LIGHT
THERMALLY STABLE UP TO 210 °C
Stable under normal use conditions. ... Subject to hydrolysis.
50% hydrolysis at 80 °C in acid medium requires 36 hr, or 95 min in alkaline medium.

Dates

Modify: 2023-08-15

In situ growth of copper-based metal-organic framework on a helical shape copper wire as a sorbent in stir-bar sorptive extraction of fenthion followed by corona discharge ion mobility spectrometry

Maliheh Heidarbeigi, Mohammad Saraji, Mohammad Taghi Jafari
PMID: 34090053   DOI: 10.1016/j.chroma.2021.462279

Abstract

In this paper, a helical copper wire, coated with copper-benzene-1,4-dicarboxylic acid metal-organic framework (Cu-BDC) was used as a sorbent for stir-bar sorptive extraction of fenthion from water and fruit samples. The homogenous coating was fabricated through two simple and fast steps. The chemical conversion of copper substrate to copper hydroxide nanotubes (Cu(OH)
NTs) was performed in an alkaline solution and then Cu-BDC was formed through a neutralization reaction. Corona discharge ion mobility spectrometry in positive mode was applied for the detection of fenthion. To improve the sensitivity of the method, some synthesis and extraction parameters affecting the extraction efficiency such as benzene-1,4-dicarboxylic acid concentration, ionic strength, sample pH, stirring rate, extraction temperature, and extraction time were investigated. The linear dynamic range between 0.5 and 80 μg L
and detection limit of 0.1 μg L
were obtained under optimal conditions. The intra- and inter-day relative standard deviations were less than 6.4 and 8.6%, respectively. The applicability of the method was examined for the analysis of different samples (i.e., well water, agricultural wastewater, and orange). The recovery for the determination of fenthion in spiked samples varied from 88 to 111%.


The cytotoxicity and genotoxicity of single and combined fenthion and terbufos treatments in human liver cells and zebrafish embryos

Eva Ari Wahyuni, Heng-Dao Lin, Che-Wei Lu, Chih Ming Kao, Ssu-Ching Chen
PMID: 33221015   DOI: 10.1016/j.scitotenv.2020.143597

Abstract

The mechanism of genotoxicity of the individual and combined pesticides of terbufos and fenthion were evaluated using HepG2 cells and zebrafish embryos. We determined genotoxicity by neutral comet assay and phosphorylation of H
AX (γH
AX), which indicated that cells treated with terbufos and/or fenthion caused DNA double-strand breaks (DSBs). The combination of these pesticides at the equimolar concentration (40 μM) exhibited less toxicity, genotoxicity, and did not impact DNA homologous recombination (HR) repair activity compare to terbufos or fenthion alone treatment. In HepG2 cells, terbufos, fenthion and their combination decreased only Xrcc2 expression (one of DNA HR repair genes). Moreover, the combined pesticides decreased Xrcc6 expression (one of DNA non-homologous end joining (NHEJ) repair genes). In addition, only terbufos or fenthion decreased XRCC2 protein expression, while Ku70 was impacted in all of the treated cells irrespective of up or down regulation. In zebrafish embryos, only fenthion impaired HR genes (Rad51 and Rad18) expression at 24 h. After 48 h exposure to pesticides, the combined pesticides elevated HR genes (Rad51 and Xrcc2) expression while terbufos or fenthion inhibited the expression of these four genes (Rad51, Rad18, Xrcc2, Xrcc6). In addition, the hatching rate of zebrafish embryos with fenthion or the combined pesticide at 72 hpf was significantly impaired. Collectively, terbufos and/or fenthion in combining caused DSBs in HepG2 cells and zebrafish embryos. Moreover, the specific mechanism of combined pesticide both HepG2 and zebrafish embryos revealed antagonism interaction.


In vivo monitoring and exposure potency assessment of phase I metabolism of fenthion in vegetables

Junlang Qiu, Tianlang Zhang, Fang Zhu, Gangfeng Ouyang
PMID: 32526427   DOI: 10.1016/j.jhazmat.2020.123013

Abstract

In this study, the phase I metabolism of fenthion was monitored in three common vegetables in different chamber situations via an in vivo solid-phase microextraction method. The phase I metabolic pathways of fenthion were evaluated based on the in vivo monitoring results and their comparisons among the chamber situations. Enzyme catalysis was found to play a basic and dominant role, whereas light catalysis could promote subsequent transformations that were difficult for enzyme catalysis. Moreover, according to the concentrations of the metabolites and their toxicity, the total concentrations and total toxicity weighted concentrations were calculated to reveal actual residual levels. The relative total and weighted exposure potency values were calculated to account for the fact that only the parent pesticide was considered in the diet exposure risk assessment. In result, both total and weighted approaches indicated a much higher exposure risk. Present study uncovered the potential pesticide exposure risk associated with phase I metabolism and highlighted the toxicity weighted approach, both of which more realistically reflect the exposure risk than the parent compound concentration does. In general, this study may facilitate further illustrating the phase I metabolism of ubiquitous agricultural pesticides, and provide a more realistically understanding of their exposure risk.


Spectrophotometric detection of fenthion in foods after extraction by magnetic zirconia

Zhengzhong Lin, Shishun Zhang, Zhiyong Huang, Zhuzhi Lai, Yingying Wang
PMID: 32400583   DOI: 10.1364/AO.386337

Abstract

A magnetic material,
@
, was used to enrich an organophosphorus pesticide, fenthion. After enrichment the
@
was treated with NaOH to elute and hydrolyze fenthion. The hydrolysis products, orthophosphate ions, combine to molybdate ions to yield molybdophosphoric acid, which was further reduced with
to obtain a blue phosphatemolybdate. The content of orthophosphate ions as well as fenthion can be determined through the spectrophotometric method. Adsorption and elution conditions were optimized to obtain an enrichment factor of 12.5. The proposed composite method was successfully used to analyze the fenthion residues on the skin of cucumber and apple samples. The limit of detection was as low as 0.037 mg/Kg, which was close to that of the gas chromatography-mass spectrometer method. The method was simple, rapid, and economic, suitable for the rapid screen of fenthion and the other organophosphorus pesticide in mass samples.


Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry

Jonghwa Lee, Jeong-Han Kim
PMID: 32331373   DOI: 10.3390/molecules25081938

Abstract

A simultaneous analytical method for the organophosphorus insecticide fenthion and its five metabolites (fenthion oxon, fenthion oxon sulfoxide, fenthion oxon sulfone, fenthion sulfoxide, and fenthion sulfone) was developed based on ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). Five matrices (brown rice, chili pepper, orange, potato, and soybean) were selected to validate the method. The target compounds were analyzed using positive electrospray ionization in the multiple reaction monitoring mode. For the best sensitivity in regard to the detector response, water and methanol containing formic acid (0.1%) were selected as the mobile phase. The optimum extraction efficiency was obtained through a citrate-buffered QuEChERS (quick, easy, cheap, effective, rugged, and safe) method. Recovery tests were carried out at three spiking levels (
3). At all fortification levels, the accuracy and precision results were between 70% and 120% with a relative standard deviation of ≤15%. The limit of quantitation was 0.01 mg/kg, and the correlation coefficients (
) of the matrix-matched calibration curves were >0.99. Significant signal suppression in the detector responses were observed for all matrices, suggesting that a compensation method, such as matrix-matched calibration, is required to provide accurate quantitative results. The applicability of the presented method was confirmed for the simultaneous analysis of fenthion and its metabolites in various crops.


The effect of acute organophosphate intoxication on female rat hippocampus cornu ammonis region pyramidal neuron numbers, biochemistry and morphology

Orhan Baş, Soner Çankaya, Özgür Enginyurt, Ali Aslan, Hüseyin Avni Uydu, Ersan Odaci, Ali Yılmaz, Adem Demir, Tuba Gul
PMID: 31152871   DOI: 10.1016/j.jchemneu.2019.101652

Abstract

The most commonly used insecticides and pesticides worldwide are organophosphate compounds, chemicals that irreversibly inhibit the cholinesterase enzyme. Acute intoxication with cholinesterase inhibitors is known to cause permanent effects on both the human and rat brains.
To investigate the effect of acute organophosphate intoxication on hippocampus morphology, biochemistry, and pyramidal neuron numbers in female rats.
Twenty-one rats were randomly divided into three groups. The control group received normal nutrition and underwent no procedures. The sham group received intraperitoneal physiological serum, while the experimental group received intraperitoneal 0.8 g/kg fenthion. Rats were sacrificed 24 h after these procedures. The brains were removed and divided in two halves medially, with one side being kept in 10% neutral formalin. After fixation procedures, tissues were embedded in blocks, sliced, and stained. A neuron count was then performed for the hippocampus. The other hippocampus was homogenized and used for biochemical procedures.
Hippocampus sections from rats in the experimental group exhibited swelling and loss of shape in pyramidal cells, while no changes were observed in the control or sham groups. The number of neurons in the experimental group was lower than in the control and sham groups. Biochemical analysis revealed higher MDA and GSH values in the experimental group compared to the control and sham groups.
Our results show increased apoptotic neurodegeneration of cells in the cornu ammonis region of the hippocampus and changes in biochemical values in rats with acute organophosphate exposure.


Approach Study for Mass Balance of Pesticide Residues in Distillers' Stillage along with Distillate and Absence Verification of Pesticides in Distilled Spirits from Pilot-Scale of Distillation Column

Jung-Ah Shin, Hoonho Cho, Dong-Woo Seo, Hee-Gon Jeong, Sung Chul Kim, Jeung-Hee Lee, Soon-Taek Hong, Ki-Teak Lee
PMID: 31311184   DOI: 10.3390/molecules24142572

Abstract

Herein, contaminants remaining in distillate and distillers' stillage were quantitatively measured after distillation. After rice bran powder was contaminated with 10 ppm of lead (Pb) and cadmium (Cd) or 0.02-1.27 ppm of five pesticides (terbufos, fenthion, iprobenfos, flutolanil, and ethoprophos) followed by fermentation, single-stage distillation was performed. In the obtained distillate, no Pb or Cd was found, as expected. However, when the pesticides were added as contaminants, trace-0.05 ppm of some pesticides were detected in the distillate, possibly due to the high vapor pressure (e.g., that of ethoprophos) and contamination amount (e.g., that of flutolanil, terbufos, and fenthion). In contrast, none of the contaminating pesticides were observed in the distilled spirits when a fermented liquefaction contaminated with 0.04-4 ppm of six pesticides (fenthion, terbufos, ethoprophos, iprobenfos, oxadiazon, and flutolanil) was distilled using a pilot-plant scale distillation column, indicating that the pesticides hardly migrate to the distilled spirits.


Acute renal involvement in organophosphate poisoning: histological and immunochemical investigations

Yasemin Kaya, Orhan Bas, Hatice Hanci, Soner Cankaya, Ismail Nalbant, Ersan Odaci, Hüseyin Avni Uydu, Ali Aslan
PMID: 30012025   DOI: 10.1080/0886022X.2018.1489289

Abstract

Today, the long-term effects of partial exposure of cholinesterase on the kidney continue to be a research topic. In this study, we aimed to histopathologically investigate the possible effect of acute toxicity due to fenthion, an organophosphate (OP) compound, on the kidneys.
In all, 21 rats were randomly divided into three groups. Experimental group was each administered intraperitoneal 0.8 g/kg fenthion within physiologic serum. Sham group was only administered intraperitoneal physiologic serum. The control group continued normal nutrition with no procedure performed. After 24 h, all rats were sacrificed by cervical dislocation. Half of the recipient kidney tissues were examined histopathologically and the other half biochemically.
No histopathological findings were found in the control group. Rats in the experimental group were observed to have epithelial cell disorganization in tubules, moderate epithelial cell loss, and degeneration. Again, expansion of tubules, vacuolization of tubular epithelial cells, and tubular structure approaching atrophy were observed, with cells approaching apoptosis and common hemorrhage noted although rats in the sham group were observed to have mild tubular degeneration.
It should not be forgotten that one of the causes of systemic complaints linked to acute toxicity exposed to the OP compound of fenthion may be cellular injury to glomerular and tubular structures in the kidneys.


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